CCT137690
Overview
Description
CCT 137690 is a highly selective, orally bioavailable inhibitor of Aurora kinases, which are crucial for cell division. Aurora kinases regulate key stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora A and B kinases has been associated with various human cancers, making them novel targets for antimitotic drugs .
Scientific Research Applications
CCT 137690 has a wide range of scientific research applications, particularly in the fields of cancer research and cell biology:
Cancer Research: CCT 137690 has shown potent antiproliferative activity against various human solid tumor cell lines, including neuroblastoma and colorectal cancer. .
Cell Biology: The compound is used to study the role of Aurora kinases in mitosis and cell division.
Radiotherapy Sensitization: CCT 137690 has been found to sensitize colorectal cancer cells to radiotherapy, enhancing the effectiveness of radiation treatment.
Mechanism of Action
Target of Action
CCT137690, also known as CCT-137690, is an ATP-competitive inhibitor that primarily targets the Aurora kinases . The Aurora kinases, specifically Aurora A, B, and C, are a family of serine/threonine kinases that play crucial roles in cell division . This compound exhibits IC50 values of 15, 25, and 19 nM for Auroras A, B, and C, respectively .
Mode of Action
This compound binds to the ATP-binding site of Aurora B . It also contacts the glycine-rich loop when bound . By inhibiting the Aurora kinases, this compound disrupts key stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis .
Biochemical Pathways
The Aurora kinases are part of the Chromosomal Passenger Complex (CPC), which plays a critical role in cell division . Aurora B in the CPC ensures faithful chromosome segregation and promotes the correct biorientation of chromosomes on the mitotic spindle . This compound efficiently inhibits histone H3 and transforming acidic coiled-coil 3 phosphorylation, which are Aurora B and Aurora A substrates, respectively .
Pharmacokinetics
This compound is orally bioavailable . It was found to have an aqueous solubility of 0.23 mg/mL , suggesting that it can be readily absorbed and distributed in the body.
Result of Action
Continuous exposure of tumor cells to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage . This compound treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a study on colorectal cancer cells, this compound was found to increase the sensitivity of SW620 cells to radiation . This suggests that the efficacy of this compound can be enhanced in a radiotherapy context.
Biochemical Analysis
Biochemical Properties
CCT137690 exhibits IC50 values of 15, 25, and 19 nM for Aurora A, B, and C, respectively . It binds to the ATP-binding site of Aurora B and also contacts the glycine-rich loop when bound . This compound has displayed impressive in vitro antiproliferative effects in a variety of cell lines .
Cellular Effects
This compound efficiently inhibits histone H3 and transforming acidic coiled-coil 3 phosphorylation (Aurora B and Aurora A substrates, respectively) in HCT116 and HeLa cells . Continuous exposure of tumor cells to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .
Molecular Mechanism
This compound binds to the ATP-binding site of Aurora B, inhibiting its activity . This results in the inhibition of Aurora B and Aurora A substrates, histone H3 and transforming acidic coiled-coil 3, respectively . The inhibition of these substrates disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Continuous exposure of tumor cells to this compound leads to multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This suggests that the effects of this compound are not transient but persist as long as the compound is present.
Dosage Effects in Animal Models
In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth . This suggests that the effects of this compound are dose-dependent and can be observed at the organism level.
Metabolic Pathways
Given its role as an Aurora kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell division and growth .
Transport and Distribution
Given its role as an Aurora kinase inhibitor, it likely localizes to areas of the cell involved in mitosis .
Subcellular Localization
Given its role as an Aurora kinase inhibitor, it likely localizes to areas of the cell involved in mitosis .
Preparation Methods
CCT 137690 is synthesized as an imidazo[4,5-b]pyridine derivative. The synthetic route involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for CCT 137690 have not been extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
CCT 137690 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine core.
Reduction: Reduction reactions can occur at the bromine substituent, leading to the formation of different derivatives.
Comparison with Similar Compounds
CCT 137690 is unique due to its high selectivity and potency as an Aurora kinase inhibitor. Similar compounds include:
VX-680: Another Aurora kinase inhibitor with similar antiproliferative activity but different chemical structure.
MLN8237: A selective Aurora A kinase inhibitor with distinct pharmacokinetic properties.
AZD1152: An inhibitor of Aurora B kinase with different molecular targets and pathways
CCT 137690 stands out due to its dual inhibition of Aurora A and B kinases, making it a versatile tool for cancer research and therapeutic development.
Properties
IUPAC Name |
3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQCBTXTRCREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648898 | |
Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095382-05-0 | |
Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.